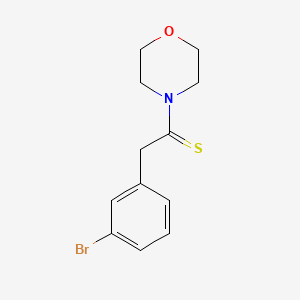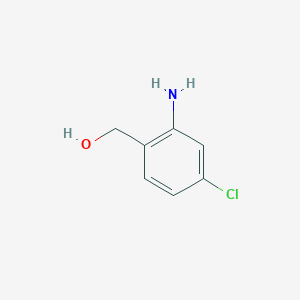
(2-氨基-4-氯苯基)甲醇
概述
描述
(2-Amino-4-chlorophenyl)methanol is an organic compound with the molecular formula C7H8ClNO and a molecular weight of 157.60 g/mol. It is characterized by the presence of an amino group (-NH2) and a chloro group (-Cl) on a benzene ring, with a methanol (-CH2OH) group attached to the benzene ring. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 2-chloro-4-nitrobenzaldehyde. The nitro group is reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst (e.g., palladium on carbon).
Grignard Reaction: Another method involves the Grignard reaction, where phenylmagnesium chloride reacts with formaldehyde, followed by hydrolysis to yield (2-Amino-4-chlorophenyl)methanol.
Industrial Production Methods: The industrial production of (2-Amino-4-chlorophenyl)methanol typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (2-Amino-4-chlorophenyl)methanol can be oxidized to form 2-amino-4-chlorobenzaldehyde using oxidizing agents like manganese dioxide (MnO2).
Reduction: The compound can undergo reduction reactions, such as the reduction of the nitro group to an amino group in the synthetic route mentioned earlier.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2), hydrogen peroxide (H2O2), and chromium(VI) oxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), iron powder with hydrochloric acid (HCl).
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols under appropriate conditions.
Major Products Formed:
Oxidation: 2-Amino-4-chlorobenzaldehyde.
Reduction: 2-Amino-4-chlorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(2-Amino-4-chlorophenyl)methanol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that (2-Amino-4-chlorophenyl)methanol may also interact with various biological targets.
Mode of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (2-Amino-4-chlorophenyl)methanol may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the diverse biological activities of similar compounds , it is likely that (2-Amino-4-chlorophenyl)methanol may influence a variety of biochemical pathways.
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb (blood-brain barrier) permeant . . These properties could impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that (2-Amino-4-chlorophenyl)methanol may have similar effects at the molecular and cellular level.
相似化合物的比较
(2-Amino-4-chlorophenyl)methanol is structurally similar to other compounds such as 2-amino-4-chlorobenzyl alcohol, 2-amino-3-methylbenzyl alcohol, and 4-nitrophenethyl alcohol. its unique combination of functional groups and molecular structure sets it apart, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?
属性
IUPAC Name |
(2-amino-4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDGPJDWJIFUDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399730 | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37585-16-3 | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-amino-4-chlorophenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

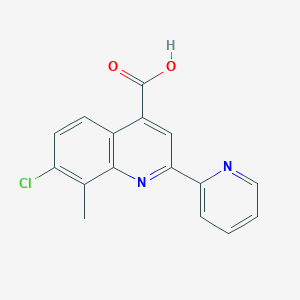

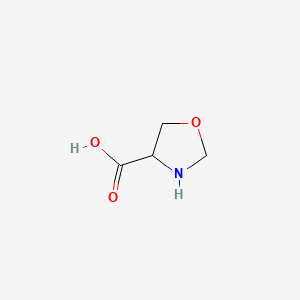



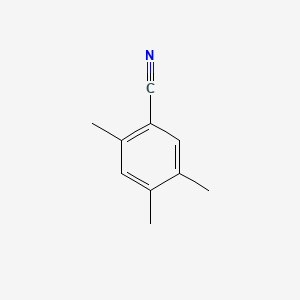

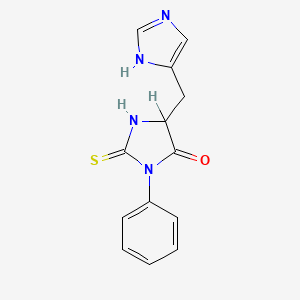
![1-[(4-chlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598674.png)

